tert-Butyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate
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Overview
Description
tert-Butyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a heterocyclic compound that features a thiazolo[5,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate typically involves the construction of the thiazolo[5,4-b]pyridine core followed by functional group modifications. One common method involves the cyclization of appropriate precursors under specific conditions to form the thiazolo[5,4-b]pyridine ring system . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to optimize reaction conditions and minimize waste .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the thiazolo[5,4-b]pyridine core or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
tert-Butyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its inhibitory activity against specific enzymes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic systems.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. For example, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) by binding to the enzyme’s active site, thereby blocking its activity . This inhibition can affect various cellular pathways and processes, making the compound a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolo[5,4-b]pyridine derivatives that share the core structure but differ in their functional groups. Examples include:
- Thiazolo[5,4-b]pyridine derivatives with different substituents on the pyridine ring .
- Compounds with modifications to the thiazole ring .
Uniqueness
tert-Butyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H18N2O3S |
---|---|
Molecular Weight |
294.37 g/mol |
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C14H18N2O3S/c1-7-10(13(18)19-14(3,4)5)8(2)15-12-11(7)9(6-17)16-20-12/h17H,6H2,1-5H3 |
InChI Key |
JDABEQWBKSKQCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NSC2=NC(=C1C(=O)OC(C)(C)C)C)CO |
Origin of Product |
United States |
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